molecular formula C13H11F3N4S B286723 6-(4-Isopropylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Isopropylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286723
M. Wt: 312.32 g/mol
InChI Key: PNMTYJUOHNQYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Isopropylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolothiadiazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of 6-(4-Isopropylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and proteins involved in cell growth and proliferation. In addition, this compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
6-(4-Isopropylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. In addition, it has also been shown to possess anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(4-Isopropylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to inhibit the growth of cancer cells at low concentrations, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research and development of 6-(4-Isopropylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the optimization of its biological activities for use in anti-cancer drugs. In addition, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in other fields such as material science and environmental science.

Synthesis Methods

The synthesis of 6-(4-Isopropylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 4-isopropylbenzoylhydrazide with 4-chloro-5-(trifluoromethyl)-1,2,3-thiadiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 120-130°C for several hours. The resulting product is then purified through column chromatography to obtain pure 6-(4-Isopropylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-(4-Isopropylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. It has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, this compound has also been shown to possess anti-inflammatory and anti-bacterial properties.
In material science, 6-(4-Isopropylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for the synthesis of various organic semiconductors. These semiconductors have shown potential applications in the development of electronic devices such as solar cells and organic light-emitting diodes.
In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water. It has been reported to exhibit high selectivity and sensitivity towards various heavy metal ions such as mercury, lead, and cadmium.

properties

Molecular Formula

C13H11F3N4S

Molecular Weight

312.32 g/mol

IUPAC Name

6-(4-propan-2-ylphenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H11F3N4S/c1-7(2)8-3-5-9(6-4-8)10-19-20-11(13(14,15)16)17-18-12(20)21-10/h3-7H,1-2H3

InChI Key

PNMTYJUOHNQYTP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F

Origin of Product

United States

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